
2-(Tert-butyl carboxy)-3-methylbutanoic acid
Overview
Description
2-(Tert-butyl carboxy)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butyl group attached to the carboxyl functional group, along with a methyl group on the butanoic acid chain
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The tert-butyl group has been found to exhibit unique reactivity patterns due to its crowded nature . For instance, the tert-butyl carbamate undergoes protonation, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . This process is part of the deprotection mechanism of tert-butyl esters .
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways . For instance, the tert-butyl carbocation released during the deprotection of tert-butyl esters is subsequently deprotonated, resulting in the formation of 2-methyl-propene .
Pharmacokinetics
The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents, which could potentially influence the bioavailability of the compound .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties .
Action Environment
It’s worth noting that the tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceed much faster and in higher yields at room temperature compared to -20°c .
Biochemical Analysis
Biochemical Properties
The tert-butyl ester group in 2-(Tert-butyl carboxy)-3-methylbutanoic acid is known for its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This compound can interact with various enzymes, proteins, and other biomolecules, although the specific interactions may vary depending on the context of the biochemical reaction .
Cellular Effects
The tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for carboxylic acids . The tert-butyl group can be removed under acidic conditions, allowing the carboxylic acid to participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and resistance to degradation . The long-term effects of this compound on cellular function have not been extensively studied.
Metabolic Pathways
The compound’s tert-butyl ester group is known to interact with various enzymes and cofactors in the process of being removed under acidic conditions .
Transport and Distribution
The compound’s tert-butyl ester group is known to be stable in various cellular environments .
Subcellular Localization
The compound’s tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl carboxy)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl carboxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Building Block : 2-(Tert-butyl carboxy)-3-methylbutanoic acid is utilized as a building block in the synthesis of more complex organic molecules. Its stable structure allows for various modifications, making it valuable in developing new compounds.
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Biochemical Studies
- Biochemical Pathways : The compound is investigated for its role in biochemical pathways and interactions with biological macromolecules. Its stability against nucleophiles suggests potential applications in drug design and development.
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Medicinal Chemistry
- Therapeutic Potential : Research explores its potential therapeutic properties, particularly its interactions with biological targets. The molecular structure may influence bioavailability and efficacy in drug formulations.
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Industrial Applications
- Specialty Chemicals : In industry, this compound is used to produce specialty chemicals with specific properties, leveraging its unique steric effects and chemical stability.
Case Studies and Research Findings
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Biological Interaction Studies
- Research has shown that compounds with similar structures exhibit high affinity for various biological receptors, suggesting that this compound may also interact significantly within biological systems. This opens avenues for exploring its use in pharmacology.
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Synthetic Pathway Optimization
- Studies have focused on optimizing synthetic pathways for this compound to improve yield and reduce costs. For instance, utilizing different solvents or catalysts can enhance the efficiency of reactions involving this compound.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl carboxy)-3-methylpentanoic acid: Similar structure with an additional carbon in the chain.
2-(Tert-butyl carboxy)-3-methylpropanoic acid: Similar structure with one less carbon in the chain.
2-(Tert-butyl carboxy)-3-ethylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(Tert-butyl carboxy)-3-methylbutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2-(Tert-butyl carboxy)-3-methylbutanoic acid, also known by its CAS number 1824108-90-8, is a carboxylic acid that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a tert-butyl group attached to a carboxylic acid, which enhances its solubility and reactivity in biological systems. The presence of the tert-butyl group is significant for its biological activity as it influences the compound's interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid functionality allows it to form hydrogen bonds and ionic interactions with proteins, while the tert-butyl group may enhance lipophilicity, facilitating membrane penetration.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Its structural features allow it to bind to receptor sites, influencing signaling pathways related to various diseases.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example:
- Efficacy Against Bacteria : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic class.
Antitumor Activity
Preliminary studies have shown that certain derivatives can inhibit the growth of cancer cell lines. Notable findings include:
- IC50 Values : Some derivatives exhibit IC50 values comparable to established chemotherapeutics, indicating potent antitumor properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds. The following table summarizes key differences:
Compound Name | Structure Type | Notable Activities |
---|---|---|
2-Methylbutanoic acid | Straight-chain | Moderate antibacterial activity |
3-Methyl-2-butanol | Alcohol | Limited enzyme interaction |
2-(Isopropyl) propanoic acid | Branched-chain | Antifungal properties |
The presence of the tert-butyl group in our compound provides enhanced reactivity and potential for derivatization compared to its analogs.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various derivatives of this compound against clinical isolates. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Antitumor Activity Research : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study found that specific derivatives induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQHPYUDDWZEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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